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molecular formula C13H11FO B124388 (S)-(2-fluorophenyl)(phenyl)methanol CAS No. 146324-43-8

(S)-(2-fluorophenyl)(phenyl)methanol

Cat. No. B124388
M. Wt: 202.22 g/mol
InChI Key: HFVMEOPYDLEHBR-ZDUSSCGKSA-N
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Patent
US05716950

Procedure details

2-Fluorobenzophenone (15.0 g) is dissolved in ethanol and sodium borohydride (3.8 g) is added in portions and the mixture is stirred for 20 hours. The reacted solution is concentrated under reduced pressure and extracted with chloroform and water to give crude (2-fluorophenyl)phenylmethanol (15.0 g) (quantitative) as colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[BH4-].[Na+]>C(O)C>[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH:4]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reacted solution is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform and water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05716950

Procedure details

2-Fluorobenzophenone (15.0 g) is dissolved in ethanol and sodium borohydride (3.8 g) is added in portions and the mixture is stirred for 20 hours. The reacted solution is concentrated under reduced pressure and extracted with chloroform and water to give crude (2-fluorophenyl)phenylmethanol (15.0 g) (quantitative) as colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[BH4-].[Na+]>C(O)C>[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH:4]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reacted solution is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform and water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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